molecular formula C17H23NO B287800 7-Isoquinolinyl octyl ether

7-Isoquinolinyl octyl ether

Cat. No.: B287800
M. Wt: 257.37 g/mol
InChI Key: RMKIBQCOOREVJX-UHFFFAOYSA-N
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Description

7-Isoquinolinyl octyl ether is an ether derivative featuring an octyl chain (-O-C₈H₁₇) attached to the 7th position of the isoquinoline heterocycle. Isoquinoline derivatives are widely studied for their electronic, fluorescent, and catalytic properties, with substituents significantly influencing their behavior .

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

7-octoxyisoquinoline

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-12-19-17-9-8-15-10-11-18-14-16(15)13-17/h8-11,13-14H,2-7,12H2,1H3

InChI Key

RMKIBQCOOREVJX-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=CN=C2

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Fluorescence and Electronic Properties

Ether derivatives of aromatic heterocycles, such as quinoline and isoquinoline, exhibit substituent-dependent fluorescence. For example:

  • 8-Octyloxyquinoline (an 8-hydroxyquinoline derivative) showed higher fluorescence intensity compared to 8-methoxyquinoline, attributed to the longer alkyl chain enhancing solubility and reducing aggregation .
  • 7-Methoxyisoquinoline (a methoxy-substituted analog) lacks fluorescence data but shares structural similarities with 7-isoquinolinyl octyl ether. The octyl group may similarly improve solubility and photostability .

Table 1: Fluorescence Properties of Ether Derivatives

Compound Fluorescence Intensity (Relative to 8-HQ) Solvent Dependence Reference
8-Octyloxyquinoline High Strong
8-Methoxyquinoline Moderate Moderate
7-Methoxyisoquinoline Not reported Not reported

Electronic and Structural Insights

  • Non-Coplanar Structures: TD-DFT calculations on 8-OateQ (quinolin-8-yl benzoate) revealed non-coplanar geometries due to steric hindrance from substituents, affecting absorption spectra. The octyl chain in this compound may induce similar distortions .
  • Solvent Effects: CAM-B3LYP/6-311++G** calculations matched experimental UV-vis data for 8-OateQ, highlighting solvent polarity’s role in electronic transitions. This suggests this compound’s spectra would also vary with solvent .

Material Science and Catalysis

  • Nanoparticle Synthesis: Octyl ether serves as a solvent in FePtAu nanoparticle synthesis, improving precursor dissolution and reducing size dispersity .

Key Gaps in Literature :

  • Fluorescence quantum yields and solvent effects for this compound.
  • Comparative toxicity and biodegradability assessments.

Q & A

Q. What are the recommended methods for synthesizing 7-Isoquinolinyl octyl ether, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution between isoquinoline derivatives and octyl ether precursors. For example, protocols for alkoxy indole synthesis (analogous to 7-alkoxy isoquinolines) suggest using Sonogashira coupling or directed ortho-metalation to introduce the ether linkage . Purification requires column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and characterization via 1^1H/13^13C NMR, HPLC (≥95% purity), and mass spectrometry. Purity validation should follow guidelines for new compounds, including elemental analysis and reproducibility across independent syntheses .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : NMR for confirming ether linkage position (e.g., 1^1H NMR shifts for aromatic protons at C7 vs. other positions) .
  • Chromatography : Reverse-phase HPLC to assess hydrophobicity and detect impurities .
  • Partitioning Behavior : Measure log PP (octanol/water) or use the Abraham solvation equation to predict partitioning coefficients, analogous to o-nitrophenyl octyl ether (NPOE) systems .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Q. What are the critical physicochemical properties of this compound for partitioning studies?

  • Methodological Answer : Focus on parameters such as:
  • Hydrophobicity : Log PP values derived from experimental partitioning or computational models (e.g., Abraham’s linear free-energy relationship) .
  • Solubility : Solubility in polar (water, methanol) vs. nonpolar (octyl ether, hexane) solvents, critical for designing biphasic systems .
  • Ion Transport : Standard Gibbs energies of ion transfer across water/solvent interfaces, comparable to nitrobenzene or 1,2-dichloroethane .

Advanced Research Questions

Q. How can conflicting data on the partitioning behavior of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent impurities or inconsistent pH/temperature conditions. To address this:
  • Standardize Protocols : Use high-purity solvents (e.g., distilled octyl ether) and control ionic strength .
  • Cross-Validate Models : Apply Abraham’s solvation equation (LFER) to compare experimental log PP with theoretical predictions, as done for NPOE .
  • Collaborative Studies : Replicate experiments across labs using shared reference compounds .

Q. What experimental design considerations are critical for using this compound in nanoparticle synthesis?

  • Methodological Answer : When synthesizing functional nanoparticles (e.g., FePtAu):
  • Solvent Selection : Use octyl ether as a co-solvent with hexadecylamine to dissolve precursors at low temperatures, improving mixing and reducing size dispersity .
  • Temperature Gradients : Gradually increase temperature to 300°C for controlled nucleation, monitoring via UV-Vis or TEM.
  • Post-Synthesis Stabilization : Ligand exchange with thiols or polymers to prevent aggregation .

Q. How does this compound’s stability under varying experimental conditions impact its applicability?

  • Methodological Answer : Assess stability through:
  • Oxidative Resistance : Expose to air/light and track degradation via GC-MS or FTIR. Store under inert gas if unstable .
  • pH Sensitivity : Test partitioning efficiency in buffered solutions (pH 2–12) to identify optimal ranges for ion-transfer studies .
  • Long-Term Storage : Monitor purity over time using accelerated aging tests (40–60°C) .

Key Research Findings

  • Synthesis : Palladium-catalyzed methods yield higher regioselectivity for 7-substituted isoquinolines compared to traditional alkylation .
  • Partitioning : The compound’s behavior aligns with nitrobenzene-like solvents, making it suitable for ion-selective electrodes .
  • Nanoparticle Applications : Octyl ether’s low-temperature miscibility enables uniform precursor mixing, critical for monodisperse FePtAu NPs .

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